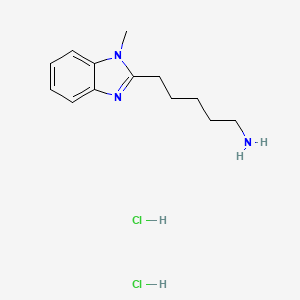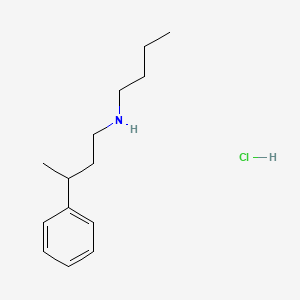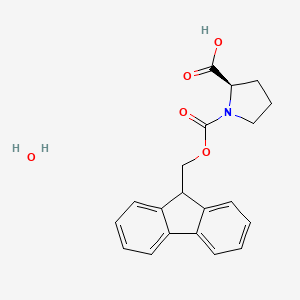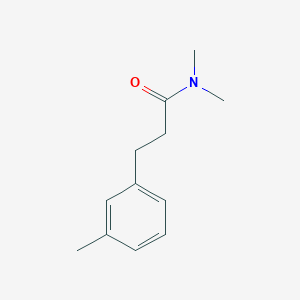
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H19N3 . It has an average mass of 217.310 Da and a monoisotopic mass of 217.157898 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pentan-1-amine chain with a methyl group on the benzimidazole ring .Scientific Research Applications
MBI-5 has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-fungal activities in vitro. In addition, it has been used in studies of the regulation of gene expression, as well as in studies of the role of calcium in cell signaling. It has also been used in studies of the role of protein kinases in signal transduction pathways.
Mechanism of Action
The exact mechanism of action of MBI-5 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, it has been shown to interact with certain ion channels, which may explain its anti-inflammatory and anti-fungal activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBI-5 are still being studied. However, it has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to interact with certain ion channels. In addition, it has been shown to possess anti-inflammatory and anti-fungal activities.
Advantages and Limitations for Lab Experiments
MBI-5 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and soluble in a variety of solvents. In addition, it has been shown to interact with certain ion channels and enzymes involved in signal transduction pathways, which makes it useful for studying these pathways. However, MBI-5 is not suitable for use in in vivo experiments, as it is toxic and has been shown to cause adverse effects in animals.
Future Directions
There are a number of potential future directions for research involving MBI-5. These include further studies of its mechanism of action, as well as its potential applications in the fields of biochemistry, physiology, and pharmacology. In addition, further studies of its anti-inflammatory and anti-fungal activities are warranted. Finally, further studies of its potential toxicity and adverse effects in animals are needed in order to determine its safety for use in in vivo experiments.
Synthesis Methods
MBI-5 can be synthesized by a number of different methods. One of the most common methods involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-methyl-1H-benzimidazole-2-ylmethylpentan-1-amine in the presence of an acid catalyst. This reaction produces 5-(1-methyl-1H-benzimidazole-2-yl)pentan-1-amine dihydrochloride.
properties
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUCMYGSIDAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)


![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)


